

An In-depth Technical Guide to 2'-Nitroacetanilide (CAS: 552-32-9)

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Compound of Interest

Compound Name: 2'-Nitroacetanilide

Cat. No.: B1216642

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Abstract

This technical guide provides a comprehensive overview of **2'-Nitroacetanilide** (CAS Number 552-32-9), a chemical intermediate with potential applications in various fields, including the pharmaceutical and dye industries. This document details its physicochemical properties, spectroscopic data, and safety information. Furthermore, it outlines a general experimental protocol for its synthesis and purification. While its biological activities are not yet extensively documented in publicly available literature, this guide serves as a foundational resource for researchers interested in exploring the potential of this compound.

Chemical and Physical Properties

2'-Nitroacetanilide is a stable, light yellow to orange crystalline powder.^[1] It is incompatible with strong oxidizing agents, strong acids, and strong bases.^{[2][3]} The key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	552-32-9	[1]
Molecular Formula	C ₈ H ₈ N ₂ O ₃	[1]
Molecular Weight	180.16 g/mol	[4]
Melting Point	90-94 °C	[1]
Boiling Point	312.97 °C (estimated)	[1]
Density	1.42 g/cm ³	[1]
Water Solubility	2.2 g/L (at room temperature)	[1]
Appearance	Light yellow to yellow to orange powder/crystals	[1]
Storage Temperature	Below +30°C	[1]

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of **2'-Nitroacetanilide**.

Spectrum Type	Key Features and Source Information
¹ H NMR	Spectra available.[5]
¹³ C NMR	Spectra available.[5]
Mass Spectrometry (GC-MS)	Major peaks observed.[5]
Infrared (IR) Spectroscopy	FTIR spectra (KBr wafer and ATR) are available. [5]
Raman Spectroscopy	FT-Raman spectra available.[5]

Synthesis and Purification

The primary route for the synthesis of **2'-Nitroacetanilide** is the N-acetylation of 2-nitroaniline.

Experimental Protocol: Synthesis of 2'-Nitroacetanilide

This protocol is a general method for the acetylation of anilines and can be adapted for the synthesis of **2'-Nitroacetanilide** from 2-nitroaniline.

Materials:

- 2-Nitroaniline
- Acetic anhydride
- Glacial acetic acid
- Ice

Procedure:

- In a round-bottom flask, dissolve 2-nitroaniline in glacial acetic acid.
- Slowly add acetic anhydride to the solution with stirring. The reaction is exothermic, and the temperature should be monitored.
- After the addition is complete, continue stirring the mixture at room temperature for a designated period to ensure the reaction goes to completion.
- Pour the reaction mixture into a beaker containing crushed ice to precipitate the crude **2'-Nitroacetanilide**.
- Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid and other water-soluble impurities.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard method for purifying the crude product.

Materials:

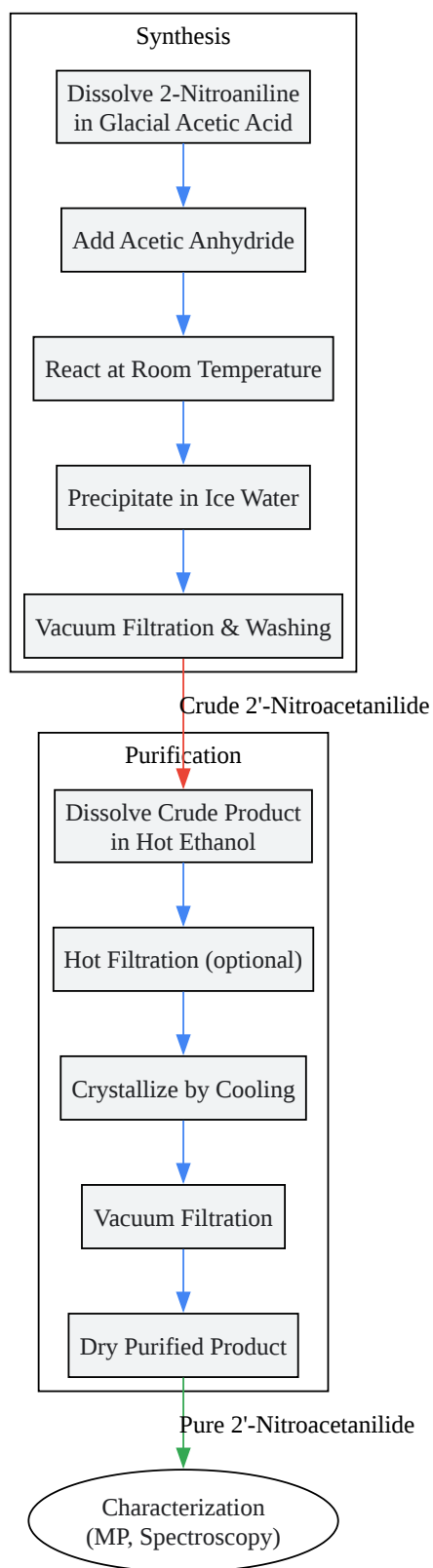
- Crude **2'-Nitroacetanilide**

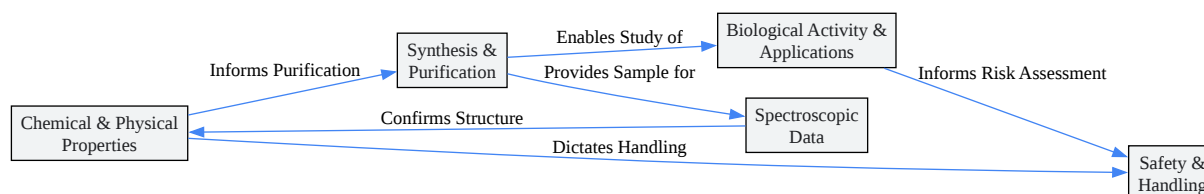
- Ethanol (or an appropriate solvent mixture)
- Activated charcoal (optional)

Procedure:

- Transfer the crude **2'-Nitroacetanilide** to an Erlenmeyer flask.
- Add a minimal amount of hot ethanol to dissolve the solid completely. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
- If charcoal was added, perform a hot filtration to remove it.
- Allow the hot, clear solution to cool slowly to room temperature, which should induce crystallization.
- Further cool the flask in an ice bath to maximize the yield of the purified crystals.
- Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.
- Dry the crystals thoroughly to remove any residual solvent. The purity of the recrystallized product can be assessed by its melting point.

Synthesis and Purification Workflow





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